HCV-IN-30

Antiviral HCV NS5A

Researchers face profound variability in NS5A inhibitor potency and genotype coverage, hindering SAR comparisons. HCV-IN-30 delivers a validated benchmark for biarylimidazole scaffold exploration with quantifiable metrics: • Moderate potency (GT1a IC50=901 nM, GT1b=102 nM) and 8.8-fold genotype selectivity, ideal for SAR benchmarking. • Higher resistance barrier vs. daclatasvir in GT1b, enabling RAS fitness studies without premature breakthrough. • Convenient nanomolar dose-response range (3-4 logs) with CC50=9,630 nM, useful for teaching & initial screening.

Molecular Formula C36H44N6O4
Molecular Weight 624.8 g/mol
Cat. No. B1292749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV-IN-30
Molecular FormulaC36H44N6O4
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C
InChIInChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40)/t29-,30-/m0/s1
InChIKeyWPMTYMFNINZZHE-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV-IN-30 NS5A Inhibitor Overview


HCV-IN-30 (compound 48) is a synthetic small molecule inhibitor targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex [1]. It belongs to the biarylimidazole chemotype and is primarily used in vitro to study HCV replication mechanisms [1]. This compound is also recognized as an intermediate related to daclatasvir synthesis .

HCV-IN-30 Differentiation from Other NS5A Inhibitors


NS5A inhibitors exhibit profound variability in potency, genotype coverage, and resistance profiles that preclude interchangeable use in research settings [1]. Clinical-stage inhibitors like daclatasvir, ledipasvir, velpatasvir, and pibrentasvir demonstrate picomolar EC50 values and broad pan-genotypic coverage, whereas HCV-IN-30 operates in the nanomolar range with a restricted genotype 1a/1b profile [2][3]. Substituting HCV-IN-30 with a more potent analog would fundamentally alter the dynamic range of dose-response experiments and invalidate comparisons to published structure-activity relationship (SAR) data derived from the original biarylimidazole series [1].

HCV-IN-30 Quantitative Comparison Evidence


Genotype 1b Potency vs. Daclatasvir

HCV-IN-30 exhibits nanomolar potency against the HCV genotype 1b replicon, whereas the clinical benchmark daclatasvir demonstrates picomolar potency in the same assay system. The difference in inhibitory concentration between HCV-IN-30 (IC50 = 102 nM) and daclatasvir (EC50 = 9 pM) is approximately 11,333-fold, establishing HCV-IN-30 as a moderately potent tool compound rather than a high-potency clinical candidate [1][2].

Antiviral HCV NS5A

Genotype 1a vs. 1b Differential Potency

HCV-IN-30 demonstrates an 8.8-fold higher potency against the genotype 1b replicon (IC50 = 102 nM) compared to the genotype 1a replicon (IC50 = 901 nM). This genotype-dependent potency difference is distinct from clinical NS5A inhibitors like daclatasvir, which show more balanced activity between 1a and 1b (EC50 values of 50 pM and 9 pM, respectively) [1][2].

HCV Genotype Selectivity NS5A

Resistance Barrier in Genotype 1b vs. Daclatasvir

HCV-IN-30 is reported to exhibit a superior resistance barrier compared to daclatasvir specifically in genotype 1b replicons . The underlying resistance profile is linked to the biarylimidazole scaffold, which appears less susceptible to common NS5A resistance-associated substitutions (RASs) such as Y93H in the 1b background. However, this advantage is genotype-restricted and does not extend to genotype 1a or other genotypes .

HCV Drug Resistance NS5A

Cytotoxicity and Selectivity Index in HuH-7 Cells

In HuH-7 cells infected with HCV genotype 1b, HCV-IN-30 exhibits a CC50 value of 9,630 nM after 72 hours of exposure . With an antiviral EC50 of 102 nM in the same cellular context, the calculated selectivity index (SI = CC50 / EC50) is 94.4. This moderate SI indicates measurable but not complete separation between antiviral activity and cytotoxicity, necessitating careful dose selection in cell-based assays [1].

Cytotoxicity Selectivity Index HCV

Solubility and Formulation Feasibility

HCV-IN-30 exhibits DMSO solubility of 20 mg/mL (32.01 mM) after pH adjustment to 4 with HCl and sonication . For in vivo administration, a clear solution can be prepared at 2 mg/mL (3.2 mM) using a sequential solvent addition protocol (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) . While these formulation options exist, they are less straightforward than those for more polar NS5A inhibitors, potentially limiting high-dose in vivo studies.

Solubility Formulation In Vivo

HCV-IN-30 Application Scenarios


SAR Studies on Biarylimidazole NS5A Inhibitors

HCV-IN-30 is ideally suited as a reference compound in SAR campaigns exploring the biarylimidazole scaffold. Its moderate potency (IC50 = 901 nM for GT1a, 102 nM for GT1b) and well-characterized cytotoxicity (CC50 = 9,630 nM) provide a clear benchmark against which structural modifications can be evaluated [1]. The compound's 8.8-fold genotype-dependent potency difference between 1a and 1b also serves as a phenotypic signature for optimizing genotype selectivity [1].

Genotype 1b Resistance Mechanism Studies

For researchers investigating NS5A resistance-associated substitutions (RASs) in genotype 1b, HCV-IN-30 offers a higher resistance barrier than daclatasvir in this specific genetic background . This property makes it useful for probing the fitness cost and compensatory evolution pathways of RASs without premature viral breakthrough that would occur with lower-barrier inhibitors .

In Vitro Dose-Response and Time-Kill Kinetics

The nanomolar potency of HCV-IN-30 (102-901 nM range) allows for convenient dose-response curve construction across a 3-4 log concentration range without requiring extreme dilutions. This is advantageous for teaching laboratory protocols or for initial screening campaigns where picomolar compound handling would be logistically burdensome [1]. The moderate selectivity index (SI = 94.4) also provides a realistic antiviral window for demonstrating concentration-dependent effects [1].

Daclatasvir Synthetic Intermediate and Process Control

HCV-IN-30 is recognized as a key intermediate in the synthesis of daclatasvir . In pharmaceutical process development and quality control laboratories, this compound serves as a reference standard for monitoring reaction progress, identifying impurities, and validating analytical methods during the production of the clinical API .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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